N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251557-21-7
VCID: VC4193275
InChI: InChI=1S/C20H19N3O2S2/c1-26-15-6-3-13(4-7-15)12-21-18(24)14-5-8-16-17(11-14)22-20-23(19(16)25)9-2-10-27-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)
SMILES: CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3
Molecular Formula: C20H19N3O2S2
Molecular Weight: 397.51

N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

CAS No.: 1251557-21-7

Cat. No.: VC4193275

Molecular Formula: C20H19N3O2S2

Molecular Weight: 397.51

* For research use only. Not for human or veterinary use.

N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide - 1251557-21-7

Specification

CAS No. 1251557-21-7
Molecular Formula C20H19N3O2S2
Molecular Weight 397.51
IUPAC Name N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Standard InChI InChI=1S/C20H19N3O2S2/c1-26-15-6-3-13(4-7-15)12-21-18(24)14-5-8-16-17(11-14)22-20-23(19(16)25)9-2-10-27-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)
Standard InChI Key GULXYAFKMRKPJN-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3

Introduction

Potential Applications

Compounds with similar frameworks have been studied for their pharmacological properties:

  • Antimicrobial activity: Quinazoline derivatives are known for antibacterial and antifungal properties.

  • Anticancer potential: Many quinazoline-based compounds act as inhibitors of enzymes or receptors involved in cancer progression.

  • Enzyme inhibition: The thiazino group may interact with enzymes such as acetylcholinesterase or kinases, making such compounds candidates for neurological or anti-inflammatory therapies.

Synthesis

The synthesis of such compounds typically involves:

  • Starting with a quinazoline precursor.

  • Introducing the thiazino moiety through cyclization reactions involving sulfur-containing reagents.

  • Functionalizing the molecule with a benzyl group substituted with a methylthio group.

Analytical Characterization

To confirm the structure and purity of this compound, standard techniques would be employed:

  • NMR Spectroscopy (1H and 13C): To identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To confirm functional groups like amides and thioethers.

Biological Activity

Although specific data for this compound is unavailable, molecular docking studies could predict potential targets by simulating interactions with biological macromolecules. Similar compounds have shown promise as:

  • Enzyme inhibitors (e.g., acetylcholinesterase or tyrosine kinases).

  • Anti-inflammatory agents via inhibition of pathways like COX or LOX enzymes.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC18_{18}H16_{16}N3_{3}O2_{2}S2_{2}
Molecular Weight~370–400 g/mol
SolubilityLikely soluble in organic solvents
Biological TargetEnzymes/receptors (e.g., kinases, AChE)
Predicted ActivityAntimicrobial, anticancer, anti-inflammatory
Analytical TechniquesNMR, IR, MS

If you have access to more specific literature or experimental data on this compound, it would be possible to provide a more detailed analysis tailored to its properties and applications. Let me know if you'd like assistance with related topics!

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